1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 1798037-64-5
VCID: VC7565605
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.

Description |
The compound 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that combines elements of piperidine, phenyl, and thiophene rings with a urea linkage. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and structural complexity. SynthesisThe synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would likely involve multiple steps, including:
Potential ApplicationsWhile specific applications of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea are not detailed, compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor binding. The presence of a thiophene ring and a urea linkage suggests potential utility in pharmaceutical research. Data TablesDue to the lack of specific data on 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, the following table provides general information on related compounds:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1798037-64-5 | ||||||||||||
Product Name | 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | ||||||||||||
Molecular Formula | C18H23N3O2S | ||||||||||||
Molecular Weight | 345.46 | ||||||||||||
IUPAC Name | 1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | ||||||||||||
Standard InChI | InChI=1S/C18H23N3O2S/c1-23-16-4-2-10-21(13-16)15-8-6-14(7-9-15)20-18(22)19-12-17-5-3-11-24-17/h3,5-9,11,16H,2,4,10,12-13H2,1H3,(H2,19,20,22) | ||||||||||||
Standard InChIKey | ZZDOOYLFFIJICP-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 71809800 | ||||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume